5-Chloro-2-iodo-4-methylpyrimidine
Overview
Description
5-Chloro-2-iodo-4-methylpyrimidine: is an organic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.45 g/mol It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-4-methylpyrimidine typically involves the halogenation of 4-methylpyrimidine. One common method includes the chlorination of 4-methylpyrimidine followed by iodination. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodo-4-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-iodo-4-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. Derivatives of pyrimidine are known to exhibit antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- 5-Chloro-2-iodopyrimidine
- 4-Methyl-2-iodopyrimidine
- 5-Bromo-2-iodo-4-methylpyrimidine
Comparison: Compared to similar compounds, 5-Chloro-2-iodo-4-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry
Properties
IUPAC Name |
5-chloro-2-iodo-4-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXISNWDIQRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857677 | |
Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-52-3 | |
Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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